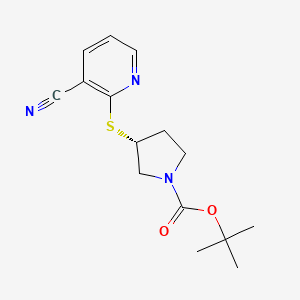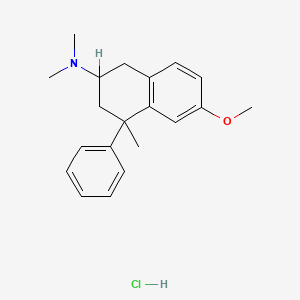
1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride is a synthetic organic compound. It belongs to the class of tetrahydronaphthylamines, which are known for their diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
The synthesis of 1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride involves several steps. One common method includes the Michael addition of methyl vinyl ketone to a suitable precursor, followed by cyclization and subsequent functional group modifications . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity.
Análisis De Reacciones Químicas
1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur, where functional groups like halides or hydroxyl groups are introduced into the molecule.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride involves its interaction with specific molecular targets. It may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation .
Comparación Con Compuestos Similares
Similar compounds to 1,2,3,4-Tetrahydro-6-methoxy-4-phenyl-N,N,4-trimethyl-2-naphthylamine hydrochloride include:
1,2,3,4-Tetrahydroisoquinoline: Known for its neuroprotective properties.
5,6,7,8-Tetrahydroquinoline: Studied for its potential therapeutic applications.
1,2,3,4-Tetrahydro-6-methoxy-N-methyl-2-phenyl-2-naphthylamine: A related compound with similar structural features.
These compounds share structural similarities but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound.
Propiedades
Número CAS |
32038-43-0 |
|---|---|
Fórmula molecular |
C20H26ClNO |
Peso molecular |
331.9 g/mol |
Nombre IUPAC |
6-methoxy-N,N,4-trimethyl-4-phenyl-2,3-dihydro-1H-naphthalen-2-amine;hydrochloride |
InChI |
InChI=1S/C20H25NO.ClH/c1-20(16-8-6-5-7-9-16)14-17(21(2)3)12-15-10-11-18(22-4)13-19(15)20;/h5-11,13,17H,12,14H2,1-4H3;1H |
Clave InChI |
ZGLTXHMORFHHMV-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC(CC2=C1C=C(C=C2)OC)N(C)C)C3=CC=CC=C3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


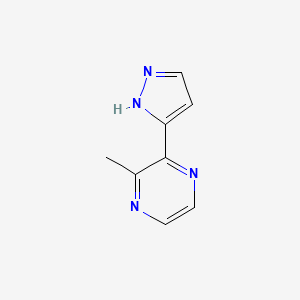

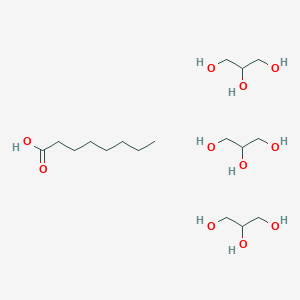
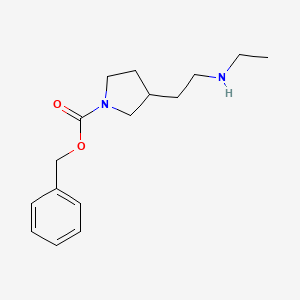
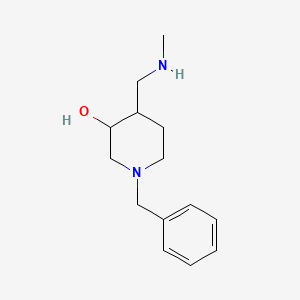
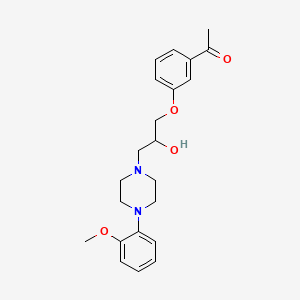
![6-Azabicyclo[3.1.0]hexane-2,3-diol, 4-(hydroxymethyl)-, (1R,2R,3R,4R,5R)-(9CI)](/img/structure/B13963213.png)
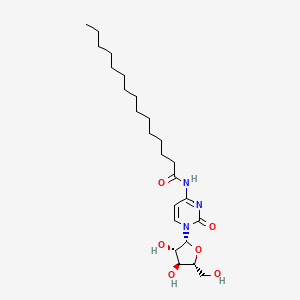
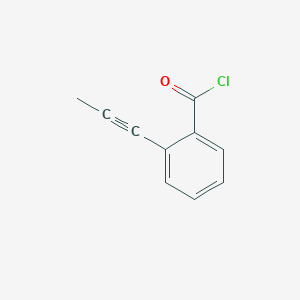
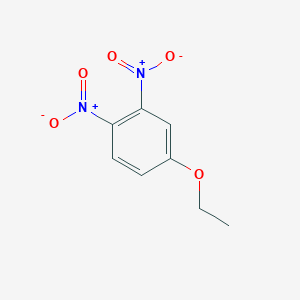

![(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine](/img/structure/B13963244.png)
